molecular formula C17H16ClN5O B2768131 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326896-19-8

1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2768131
CAS RN: 1326896-19-8
M. Wt: 341.8
InChI Key: AYTOCCNIKYAFOL-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Pyrazole, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring attached to a pyridine ring and a chlorophenyl group. It also contains a propan-2-yl group attached to the triazole ring .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 249–250 °C . It contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds .

Scientific Research Applications

Antioxidant and Antiradical Activities

Compounds similar to "1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their antioxidant and antiradical activities. The study by Bekircan et al. (2008) involved the synthesis of new triazole derivatives and their screening for these properties, highlighting the potential of such compounds in developing treatments for oxidative stress-related diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Anticancer and Antimicrobial Agents

Another study by Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines that showed significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), as well as in vitro antibacterial and antifungal activities. This indicates the potential use of such compounds in cancer therapy and as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting their utility in designing drugs targeting cancer and inflammation-related pathways (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Heterocyclic Synthesis

Research has also delved into the synthesis of heterocyclic compounds using enaminones and aminoheterocycles, leading to the creation of azolopyrimidines, azolopyridines, and quinolines. These compounds have broad applications in drug development and organic chemistry, as illustrated in the work by Almazroa, Elnagdi, and El‐Din (2004), which explored their synthesis and potential antimicrobial activities (Almazroa, Elnagdi, & El‐Din, 2004).

Antifungal Evaluation

Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity against Candida strains. This study indicated the potential of triazole compounds in developing new antifungal agents, especially against resistant Candida species (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).

Future Directions

The future directions for this compound could involve further investigation into its synthesis, chemical reactivity, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may have potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-yl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11(2)20-17(24)15-16(12-4-3-9-19-10-12)23(22-21-15)14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTOCCNIKYAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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